2-Chloro-6-isopropylnicotinic acid
Overview
Description
2-Chloro-6-isopropylnicotinic acid is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is a white crystalline solid that is soluble in alcohols and esters but insoluble in water . This compound is used in various fields, including agriculture, where it serves as a herbicide and weed control agent .
Preparation Methods
2-Chloro-6-isopropylnicotinic acid can be synthesized through the reaction of 2-isopropylnicotinic acid with thionyl chloride under alkaline conditions . The reaction requires careful control of temperature and pH to achieve a high yield . Another method involves the use of palladium on carbon as a catalyst in a hydrogen atmosphere, followed by treatment with sodium hydroxide . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
2-Chloro-6-isopropylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrogenation: Using palladium on carbon as a catalyst, the compound can be hydrogenated in an ethanol-water mixture.
Common reagents used in these reactions include thionyl chloride, palladium on carbon, and sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-isopropylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agricultural chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6-isopropylnicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by interfering with certain enzymatic processes and cellular functions. The exact molecular targets and pathways involved are subjects of active research.
Comparison with Similar Compounds
2-Chloro-6-isopropylnicotinic acid can be compared with other similar compounds, such as:
- 2-Chloronicotinic acid
- 6-Isopropylnicotinic acid
- 2-Chloro-3-pyridinecarboxylic acid
These compounds share structural similarities but differ in their specific chemical properties and applications. This compound is unique due to its specific substitution pattern and the resulting chemical and biological activities .
Properties
IUPAC Name |
2-chloro-6-propan-2-ylpyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5(2)7-4-3-6(9(12)13)8(10)11-7/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFDBWXZMOAYBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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